N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 886499-56-5
VCID: VC15888622
InChI: InChI=1S/C17H13ClN2O2/c18-14-6-2-3-7-15(14)19-17(22)10-20-9-12(11-21)13-5-1-4-8-16(13)20/h1-9,11H,10H2,(H,19,22)
SMILES:
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol

N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

CAS No.: 886499-56-5

Cat. No.: VC15888622

Molecular Formula: C17H13ClN2O2

Molecular Weight: 312.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide - 886499-56-5

Specification

CAS No. 886499-56-5
Molecular Formula C17H13ClN2O2
Molecular Weight 312.7 g/mol
IUPAC Name N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide
Standard InChI InChI=1S/C17H13ClN2O2/c18-14-6-2-3-7-15(14)19-17(22)10-20-9-12(11-21)13-5-1-4-8-16(13)20/h1-9,11H,10H2,(H,19,22)
Standard InChI Key WAJFNGHZWDUJEC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide integrates two pharmacologically significant subunits:

  • 2-Chlorophenyl group: A benzene ring substituted with chlorine at the ortho position, known to enhance lipophilicity and influence receptor binding.

  • 3-Formylindole-acetamide: An indole scaffold modified with a formyl group at the third position and linked to an acetamide side chain. The formyl group introduces electrophilic reactivity, enabling covalent interactions with biological nucleophiles .

The IUPAC name, N-(2-chlorophenyl)-2-(3-formylindol-1-yl)acetamide, reflects its substitution pattern. Its InChI key (RQOMHLKBNMRCEG-UHFFFAOYSA-N) and SMILES string (C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3Cl)C=O) provide unambiguous structural identifiers .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H13ClN2O2\text{C}_{17}\text{H}_{13}\text{ClN}_{2}\text{O}_{2}
Molecular Weight312.7 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide, formyl)
Rotatable Bonds5

Synthesis and Structural Optimization

Synthetic Pathways

While explicit protocols for N-(2-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide are scarce, analogous indole-acetamides are typically synthesized via:

  • Indole Functionalization: Formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

  • Acetamide Coupling: Reacting 3-formylindole with chloroacetyl chloride, followed by nucleophilic substitution with 2-chloroaniline.

Critical challenges include controlling regioselectivity during indole formylation and minimizing side reactions at the electron-rich indole nucleus. Purification often involves column chromatography or recrystallization from ethanol.

Industrial-Scale Production

Large-scale synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Continuous flow reactors may improve efficiency, though no industrial production data are publicly available .

Biological Activity and Mechanisms

Anticancer Activity

Indole-formyl hybrids inhibit tubulin polymerization and topoisomerase II, mechanisms critical in cancer cell proliferation. Molecular docking studies suggest the formyl group interacts with lysine residues in the colchicine-binding site of tubulin, though experimental validation is pending.

Anti-Inflammatory Effects

Comparative Analysis with Structural Analogs

Table 2: Comparative Profile of Chlorophenyl-Indole Acetamides

CompoundCASChloro PositionR GroupBioactivity (Reported)
N-(2-Chlorophenyl)-2-(3-formylindol-1-yl)acetamide886499-56-5OrthoFormylAntimicrobial (predicted)
N-(4-Chlorophenyl)-2-(3-formylindol-1-yl)acetamide385392-72-3ParaFormylAnticancer (in vitro)
2-(3-Acetylindol-1-yl)-N-(2-chlorobenzyl)acetamideOrthoAcetylNeuroprotective (hypothetical)

Key observations:

  • Chloro Position: Para-substituted analogs show enhanced tubulin binding due to steric effects, whereas ortho-substituted derivatives may favor membrane disruption .

  • R Group: Formyl derivatives exhibit higher electrophilicity than acetylated counterparts, potentially increasing covalent target engagement .

Future Research Directions

  • Target Identification: Proteomic profiling to map protein targets.

  • SAR Studies: Systematic variation of chloro position and formyl substituents.

  • In Vivo Efficacy: Testing in murine models of infection and inflammation.

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